9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine
Description
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is a purine derivative characterized by a benzyl group at the N9 position and a conjugated (E)-2-piperidin-1-ylethenyl substituent at the C6 position. This structure combines aromatic and aliphatic heterocyclic moieties, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C19H21N5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine |
InChI |
InChI=1S/C19H21N5/c1-3-7-16(8-4-1)13-24-15-22-18-17(20-14-21-19(18)24)9-12-23-10-5-2-6-11-23/h1,3-4,7-9,12,14-15H,2,5-6,10-11,13H2/b12-9+ |
InChI Key |
FAINCICVOVFBHT-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C=CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine typically involves multi-step organic reactions. One common approach starts with the preparation of 2,6-dichloropurine, which can be synthesized from xanthine or adenine . The 2,6-dichloropurine is then subjected to nucleophilic substitution reactions to introduce the benzyl and piperidin-1-ylethenyl groups at the respective positions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of purine derivatives with reduced functional groups.
Scientific Research Applications
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine and its analogs:
Structural and Functional Insights
This contrasts with 2-naphthyl (1d), which enhances oxidative reactivity , and 2-furyl (Compound 48), which contributes to anti-TB activity . Dimethylamino (Compound 29) and piperazinyl (Compound 34) substituents alter electronic properties and solubility, impacting antiviral and pharmacokinetic profiles .
In contrast, 4-methoxyphenylmethyl (Compound 48) and 4-chlorophenyl (Compound 34) modulate electronic effects and target affinity .
Synthetic Accessibility: Pd-catalyzed reactions are critical for synthesizing compounds like 1d and possibly the target compound . However, piperidinyl derivatives (e.g., ) face challenges in organometallic additions due to reduced reactivity compared to chloro-substituted purines .
Pharmacological Implications
- Antiviral Potential: The target compound’s piperidinyl ethenyl group may mimic the dimethylamino group in Compound 29, suggesting possible RNA-targeting mechanisms. The rigidity of the ethenyl linker could improve binding specificity .
- Anti-TB Activity : While the target compound lacks a 2-furyl group (critical for Compound 48’s potency), its piperidinyl moiety may interact with bacterial enzymes via hydrogen bonding .
- Structural Characterization : Analogous to 1d, the target compound could form stable metal complexes (e.g., cyclopalladated derivatives) for crystallographic studies .
Biological Activity
9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is a synthetic purine derivative characterized by its unique structural features, including a benzyl group and a piperidine moiety. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is C${17}$H${20}$N$_{4}$. Its structure includes:
- A purine ring
- A benzyl group at the 9-position
- An ethenyl group linked to a piperidine at the 6-position
This unique combination contributes to its reactivity and biological activity.
Antiviral Properties
Research indicates that compounds similar to 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine exhibit significant antiviral properties. For instance, studies have shown that related purine derivatives demonstrate efficacy against rhinoviruses. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the purine ring can enhance antiviral efficacy. The binding affinity of these compounds to viral proteins is often assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry, which elucidate their interactions with viral targets.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine have been evaluated in various cell lines. In comparative studies, structural analogues have shown varying degrees of antiproliferative activity:
| Compound | Cell Line | IC$_{50}$ (µM) |
|---|---|---|
| 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine | HeLa | TBD |
| BIS-PP2 | HeLa | 0.98 |
| 9b | HeLa | 3.8 |
| 10b | HeLa | 7.4 |
The IC$_{50}$ value indicates the concentration required to inhibit cell growth by 50%. The results suggest that while some structural analogues exhibit potent cytostatic activity, the specific activity of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine remains to be fully characterized in detail .
The mechanism by which 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine exerts its biological effects involves interaction with various biological targets, including:
- Viral Proteins : Inhibition of viral replication through binding to viral enzymes.
- Cellular Enzymes : Potential interference with cellular pathways involved in proliferation.
Further research is needed to elucidate the precise mechanisms underlying its biological activities.
Case Studies
Several studies have investigated the biological effects of purine derivatives similar to 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine:
- Antiviral Activity Against Rhinoviruses : A study demonstrated that certain purine derivatives could inhibit rhinovirus replication in vitro, suggesting potential therapeutic applications for respiratory infections.
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines has highlighted that modifications in the purine structure can lead to enhanced cytotoxicity, indicating a promising avenue for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
